molecular formula C10H13ClO2 B6618094 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene CAS No. 145905-21-1

1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene

Cat. No.: B6618094
CAS No.: 145905-21-1
M. Wt: 200.66 g/mol
InChI Key: PSIUFFZPYGXDAL-UHFFFAOYSA-N
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Description

1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is an organic compound with a molecular formula of C10H13ClO2. This compound is characterized by the presence of a benzene ring substituted with a methoxy group and a chloropropyl ether group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene can be synthesized through the reaction of 4-methoxyphenol with 1-chloro-2-propanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide (DMF). The product is then purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted ethers or amines.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene involves its interaction with various molecular targets. The compound can act as an electrophile in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles. Additionally, the methoxy group can participate in oxidation and reduction reactions, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(1-chloropropan-2-yl)oxy]-2-isopropylbenzene
  • 1-chloropropan-2-ol
  • 1,4-bis(2-chloro-2-propyl)benzene

Uniqueness

1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both a methoxy group and a chloropropyl ether group allows for diverse chemical transformations and applications in various fields of research.

Properties

IUPAC Name

1-(1-chloropropan-2-yloxy)-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2/c1-8(7-11)13-10-5-3-9(12-2)4-6-10/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIUFFZPYGXDAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCl)OC1=CC=C(C=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145905-21-1
Record name 1-[(1-chloropropan-2-yl)oxy]-4-methoxybenzene
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